molecular formula C16H16N2O5 B10976826 3-[(2-Methyl-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(2-Methyl-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10976826
M. Wt: 316.31 g/mol
InChI Key: SWWHVVWCZKZCHG-UHFFFAOYSA-N
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Description

3-[(2-METHYL-5-NITROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID: is a complex organic compound characterized by its bicyclic structure. This compound is notable for its unique combination of a bicyclo[2.2.1]heptene ring system and a substituted aniline moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-METHYL-5-NITROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptene core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting adduct is then functionalized to introduce the carboxylic acid group and the aniline derivative. The nitro group is introduced via nitration, and the methyl group is added through alkylation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structure.

Industry: In the industrial sector, this compound is used in the synthesis of polymers and advanced materials with specific mechanical and thermal properties .

Mechanism of Action

The mechanism of action of 3-[(2-METHYL-5-NITROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bicyclic structure provides a rigid framework that can influence binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .

Comparison with Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
  • Methyl 5-norbornene-2-carboxylate
  • cis-5-Norbornene-endo-2,3-dicarboxylic acid

Comparison: Compared to these similar compounds, 3-[(2-METHYL-5-NITROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to the presence of the nitroaniline moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics .

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

3-[(2-methyl-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N2O5/c1-8-2-5-11(18(22)23)7-12(8)17-15(19)13-9-3-4-10(6-9)14(13)16(20)21/h2-5,7,9-10,13-14H,6H2,1H3,(H,17,19)(H,20,21)

InChI Key

SWWHVVWCZKZCHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2C3CC(C2C(=O)O)C=C3

Origin of Product

United States

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